5-乙基-2-甲基-烟酸乙酯

描述

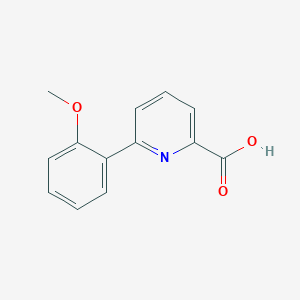

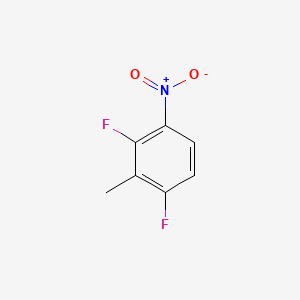

5-Ethyl-2-methyl-nicotinic acid ethyl ester, also known as EMNE, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of nicotinic acid and has been synthesized using various methods.

科学研究应用

P2Y12 受体的拮抗剂

已经探索了 5-乙基-2-甲基-烟酸乙酯衍生物作为 P2Y12 受体的拮抗剂的作用,该受体在抗血小板治疗中至关重要。一项研究确定了 5-烷基-1,3-噁唑衍生物 6-氨基-烟酸的生物同源物,替代了乙酸乙酯功能。这些衍生物保留了亚微摩尔水平的有效性,并由于其结构修饰显示出较低的体内清除潜力。这一发现为开发具有改进药代动力学特性的抗血小板药物开辟了新途径 (Bach et al., 2013)。

硅胶上的化学稳定性

对烟酸及其酯类化合物,包括 5-乙基-2-甲基-烟酸乙酯,在高温下在硅胶上的化学稳定性进行了评估。这项研究对于了解这些化合物的化学稳定性至关重要,这对于它们在各种制药和化工过程中的处理和储存是至关重要的。烟酸在测试的化合物中表现出最高的稳定性,而乙酸乙酯是较不稳定的酯类之一。这些见解对于含有烟酸酯的制药品的开发和配方是宝贵的 (Parys & Pyka, 2010)。

工业生产方法

从 5-乙基-2-甲基吡啶中生产烟酸的生态方法的研究突显了工业过程中采用绿色化学方法的必要性。传统的氧化过程会产生一氧化二氮,一种强效温室气体,因此需要开发新技术来生产烟酸,而不会对环境造成负担。这篇文献综述强调了可持续工业实践的重要性,以及 5-乙基-2-甲基-烟酸乙酯在绿色化学应用中的潜力 (Lisicki et al., 2022)。

振动频率和结构分析

通过实验和计算方法确定了 5-乙基-2-甲基-烟酸乙酯的结构表征和振动频率。这项研究深入了解了该化合物的分子结构、稳定性和电子性质,有助于理解其物理和化学行为。这种详细分析对于基于这种酯类的制药品和化学品的开发至关重要 (Nagabalasubramanian 等人,2012)。

抗菌活性

对从某些植物中分离的化合物的抗菌活性进行的研究确定了与 5-乙基-2-甲基-烟酸乙酯密切相关的衍生物。该化合物对大肠杆菌表现出细菌抑制性,表明在新型抗菌剂的开发中具有潜在应用。这项研究突显了烟酸酯类在对抗微生物感染中的治疗潜力 (Oladimeji & Onu, 2018)。

作用机制

Target of Action

Its close relative, methyl nicotinate, is known to act as a rubefacient, which is thought to involve peripheral vasodilation .

Mode of Action

Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

The vasodilation caused by similar compounds like methyl nicotinate could affect various biochemical pathways related to blood flow and nutrient delivery .

Result of Action

Methyl nicotinate is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . This suggests that 5-Ethyl-2-methyl-nicotinic acid ethyl ester might have similar effects.

属性

IUPAC Name |

ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-9-6-10(8(3)12-7-9)11(13)14-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSIITQRJVXVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560249 | |

| Record name | Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |

CAS RN |

22701-39-9 | |

| Record name | Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)